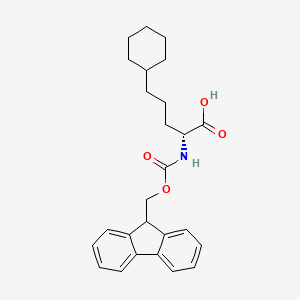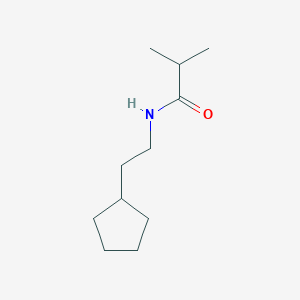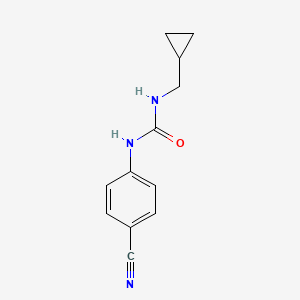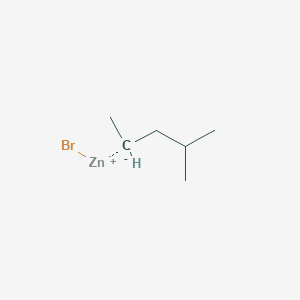
4-Methyl-2-pentylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-pentylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique reactivity and applications. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and an organic moiety, specifically a 4-methyl-2-pentyl group. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylZinc bromide typically involves the reaction of 4-methyl-2-pentyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Methyl-2-pentyl bromide+Zn→4-Methyl-2-pentylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize photochemical reactors and in situ generation of bromine to facilitate the bromination step, followed by the reaction with zinc metal .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-pentylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new alkyl or aryl compound formed by the coupling of the 4-methyl-2-pentyl group with another organic moiety .
Applications De Recherche Scientifique
4-Methyl-2-pentylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism by which 4-Methyl-2-pentylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition, transmetallation, and reductive elimination steps in catalytic cycles. The zinc atom acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Similar in structure but contains a pyridyl group instead of a pentyl group.
4-Methyl-2-benzylzinc bromide: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
4-Methyl-2-pentylZinc bromide is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations where other organozinc compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H13BrZn |
|---|---|
Poids moléculaire |
230.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methylpentane |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OFWZNEOWYWLQPP-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]CC(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



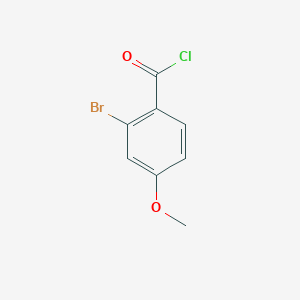

![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
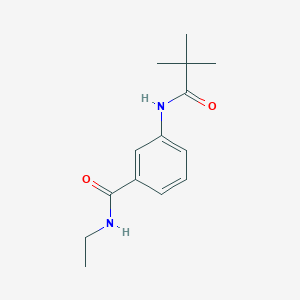
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
